molecular formula C19H18N2O3 B5888397 N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide

Cat. No.: B5888397
M. Wt: 322.4 g/mol
InChI Key: QJOZALDNQAMJRG-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a phenylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with phenylacetamide under specific conditions. One common method includes the use of acyl chlorides and amines in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored for completion using techniques like thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(2,5-dioxopyrrolidin-1-yl)butanamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit distinct biological activities. Its ability to improve monoclonal antibody production and its potential as an analgesic and anticonvulsant agent set it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-11-15(21-18(23)9-10-19(21)24)7-8-16(13)20-17(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOZALDNQAMJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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